molecular formula C11H8O4S B12168168 2-methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate

2-methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate

Cat. No.: B12168168
M. Wt: 236.25 g/mol
InChI Key: RKPGZAYUYSIQDR-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate is a heterocyclic compound that combines a pyran ring with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate typically involves the reaction of 2-methyl-4-oxo-4H-pyran-3-yl propionate with thiophene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, in an organic solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ester group undergoes both acidic and basic hydrolysis. Under alkaline conditions (0.1 N NaOH, 60°C), hydrolysis produces 2-methyl-4-oxo-4H-pyran-3-ol and thiophene-2-carboxylic acid with 92% yield after 4 hours. Transesterification with methanol in the presence of H₂SO₄ yields methyl thiophene-2-carboxylate (85% yield).

Reaction ConditionsProductsYield
0.1 N NaOH, 60°C, 4 hPyranol + Thiophenecarboxylic acid92%
CH₃OH/H₂SO₄, reflux, 6 hMethyl thiophene-2-carboxylate85%

Nucleophilic Substitution at the Ester Group

The carbonyl carbon is susceptible to nucleophilic attack. Reactions with amines (e.g., piperidine) in DMF at 100°C produce amide derivatives via nucleophilic acyl substitution . For example:

  • Reaction with piperidine yields 2-methyl-4-oxo-4H-pyran-3-yl piperidine-1-carboxylate (78% yield) .

Oxidation

The γ-pyrone ring undergoes oxidation with KMnO₄ in acidic conditions (H₂SO₄, 50°C), cleaving the ring to form maleic acid derivatives (70% yield).

Reduction

NaBH₄ selectively reduces the α,β-unsaturated ketone in the pyran ring, forming 2-methyl-4-hydroxy-4H-pyran-3-yl thiophene-2-carboxylate (65% yield).

ReagentProductYield
KMnO₄/H⁺Maleic acid derivative70%
NaBH₄/EtOH4-Hydroxy-pyran derivative65%

Thiophene Electrophilic Substitution

The electron-rich thiophene moiety undergoes electrophilic sulfonation and halogenation:

  • Sulfonation : SO₃/H₂SO₄ at 80°C introduces a sulfonic acid group at the 5-position (83% yield) .

  • Bromination : Br₂/CHCl₃ at 25°C yields 5-bromo-thiophene-2-carboxylate (76% yield) .

Cycloaddition and Domino Reactions

The α,β-unsaturated ketone participates in [4+2] Diels-Alder reactions. For instance, reaction with cyclopentadiene in toluene (reflux, 12 h) forms a bicyclic adduct (62% yield) . Domino reactions with malononitrile and cyclohexanone under basic conditions (KOH/DMF) generate fused polycyclic structures via sequential addition-cyclization steps .

Coordination Chemistry

The pyranone oxygen and ester carbonyl can act as ligands. Reaction with Cu(I) and PPh₃ forms a tetrahedral complex, [Cu(C₆H₅O₃)(PPh₃)₂], confirmed by X-ray crystallography (Cu–O bond: 2.046 Å) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] photodimerization, forming a cyclobutane-linked dimer (55% yield) .

Thioester Formation

Lawesson’s reagent converts the ester to a thioester (2-methyl-4-oxo-4H-pyran-3-yl thiophene-2-thiocarboxylate) in refluxing toluene (88% yield) .

Key Mechanistic Insights

  • Ester Hydrolysis : Proceeds via a tetrahedral intermediate, with rate acceleration under alkaline conditions due to hydroxide ion nucleophilicity.

  • Diels-Alder Reaction : The γ-pyrone’s electron-deficient dienophile character drives cycloaddition with electron-rich dienes .

  • Copper Complexation : Chelation involves the pyranone’s enolate oxygen and ester carbonyl, stabilizing the Cu(I) center .

This compound’s multifunctional reactivity makes it valuable for synthesizing heterocyclic libraries, metal-organic frameworks, and bioactive molecules.

Scientific Research Applications

2-Methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which 2-methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-4H-pyran-3-yl propionate
  • 2-Methyl-4-oxo-4H-pyran-3-yl phenylcarbamate
  • Methyl 2-oxo-2H-pyran-3-carboxylate

Uniqueness

2-Methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate is unique due to the combination of the pyran and thiophene rings, which imparts distinct electronic and structural properties. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

2-Methyl-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxic effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C9H7O4S\text{Molecular Formula C}_9\text{H}_7\text{O}_4\text{S}

Antimicrobial Activity

Recent studies have demonstrated that 2-methyl-4-oxo-4H-pyran derivatives exhibit notable antimicrobial properties. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics for evaluating antimicrobial efficacy.

Compound MIC (µg/mL) MBC (µg/mL) Pathogen Tested
2-Methyl-4-oxo-4H-pyran derivative0.22 - 0.25Not specifiedStaphylococcus aureus
Other derivativesVariesVariesVarious pathogens

In particular, the derivatives showed synergistic effects when combined with established antibiotics like ciprofloxacin, enhancing their efficacy against resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines revealed that 2-methyl-4-oxo-4H-pyran derivatives possess selective toxicity. The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds against different cancer cell lines.

Cell Line IC50 (µM)
HeLa>60
MCF7>60
A549>60

These results suggest that while the compounds can inhibit cell growth, they exhibit low toxicity, making them potential candidates for further development in cancer therapy .

The biological activity of 2-methyl-4-oxo-4H-pyran derivatives is believed to involve multiple mechanisms:

  • Inhibition of DNA Gyrase : Some derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial replication, with IC50 values ranging from 12.27 to 31.64 µM .
  • Antibiofilm Activity : These compounds also inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence and resistance to antibiotics .
  • Antioxidant Properties : Certain derivatives exhibit antioxidant activity, scavenging free radicals effectively and providing potential protective effects against oxidative stress-related damage .

Case Studies

A notable study evaluated the in vitro antimicrobial activity of various thiophene derivatives, including those related to 2-methyl-4-oxo-4H-pyran. The findings indicated that these compounds not only inhibited bacterial growth but also reduced biofilm formation significantly compared to standard treatments .

Properties

Molecular Formula

C11H8O4S

Molecular Weight

236.25 g/mol

IUPAC Name

(2-methyl-4-oxopyran-3-yl) thiophene-2-carboxylate

InChI

InChI=1S/C11H8O4S/c1-7-10(8(12)4-5-14-7)15-11(13)9-3-2-6-16-9/h2-6H,1H3

InChI Key

RKPGZAYUYSIQDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CO1)OC(=O)C2=CC=CS2

Origin of Product

United States

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